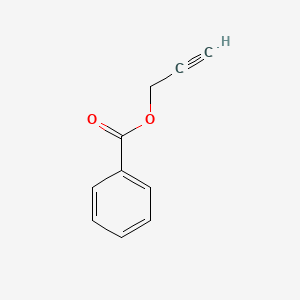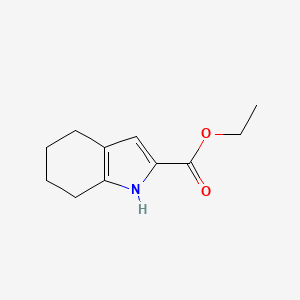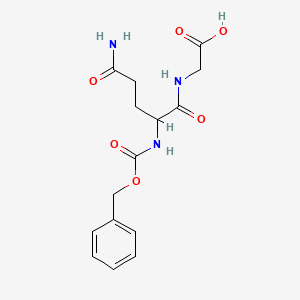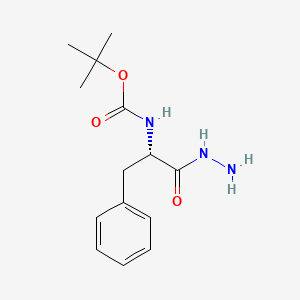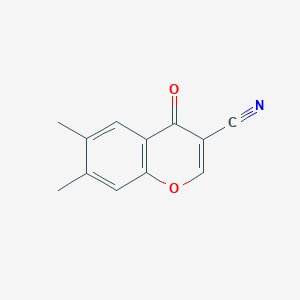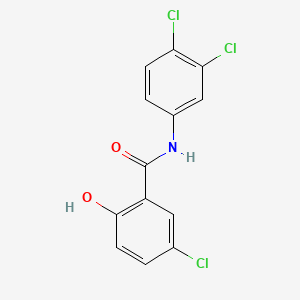
3',4',5-Trichlorosalicylanilide
説明
3’,4’,5-Trichlorosalicylanilide is a chemical compound with the molecular formula C13H8Cl3NO2 . It has a molecular weight of 316.57 . The compound is composed of 49.32% Carbon, 2.55% Hydrogen, 33.60% Chlorine, 4.42% Nitrogen, and 10.11% Oxygen .
Molecular Structure Analysis
The molecular structure of 3’,4’,5-Trichlorosalicylanilide consists of a salicylate moiety and an anilide moiety . The salicylate moiety has chlorine substituents at positions C-3 and C-5, and the anilide moiety has chlorine substituents at positions C-3 and C-4 .Physical And Chemical Properties Analysis
3’,4’,5-Trichlorosalicylanilide is a solid at 20°C . It forms crystals from chlorobenzene and has a melting point of 246-248°C . It forms a water-soluble sodium salt .科学的研究の応用
Molecular Basis of Triclosan Activity
Triclosan, chemically related to 3',4',5-Trichlorosalicylanilide, has been extensively studied for its antibacterial and antifungal properties. It inhibits lipid biosynthesis in bacteria by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme. Structural analysis and inhibition experiments have demonstrated triclosan as a potent and site-directed inhibitor of this enzyme, playing a crucial role in microbial control (Levy et al., 1999).
Formation of Chloroform and Chlorinated Organics
The interaction of triclosan with free chlorine, especially under conditions like drinking water treatment, results in the formation of chlorophenoxyphenols and chlorophenols. This reaction plays a significant role in understanding the environmental impact and transformation of triclosan-related compounds (Rule et al., 2005).
Photochemical Transformations in Salicylanilide Photoallergy
The photochemical behavior of compounds like 3',4',5-Trichlorosalicylanilide is pivotal in understanding their photoallergic effects. Research indicates that photochemical dechlorination occurs, leading to the formation of photoproducts and photoadducts with proteins, highlighting the compound's reactivity under light exposure (Epling et al., 1988).
Photochemistry and Photobiological Effect
The study of tetrachlorosalicylanilide's photochemistry reveals that light exposure causes the liberation of chlorine atoms from the molecule, leading to a long-term photobiological effect on the skin. This research is crucial in dermatology and phototherapy (Davies et al., 1975).
Utilization in Wastewater Treatment
The compound has been explored for its potential in reducing sludge growth in activated sludge cultures. It acts as a metabolic uncoupler, effectively limiting sludge growth while not adversely affecting substrate removal capabilities (Chen et al., 2002).
Analysis in Cosmetics
Advanced analytical methods have been developed to determine the presence of halogenated salicylanilides, including 3',4',5-Trichlorosalicylanilide, in cosmetics. Such analyses ensure compliance with safety regulations and consumer protection (Li et al., 2016).
Environmental Photochemistry
Studies into the environmental photochemistry of triclosan provide insights into its transformation pathways in natural waters, including interactions with dissolved organic matter and formation of potentially toxic by-products (Bianco et al., 2015).
Toxicity and Environmental Impact
Research on the toxicity of triclosan highlights its accumulation in the environment and potential adverse effects on aquatic organisms. Its structural similarity to thyroid hormones raises concerns about its impact on thyroid homeostasis (Bedoux et al., 2012).
Safety And Hazards
特性
IUPAC Name |
5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBLPJKXGNMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214407 | |
| Record name | 3,4,5-Trichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5-Trichlorosalicylanilide | |
CAS RN |
642-84-2 | |
| Record name | 3′,4′,5-Trichlorosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5-Trichlorosalicylanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anobial | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5-trichlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4',5-TRICHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZOT9K834Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



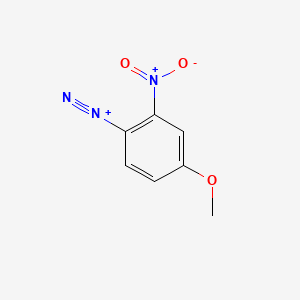
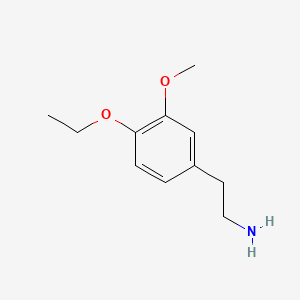

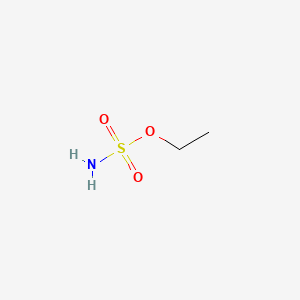
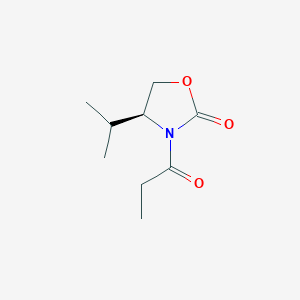
![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)
